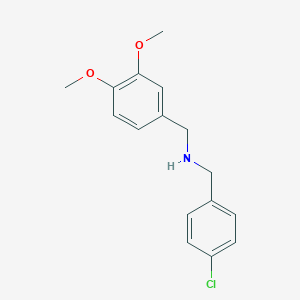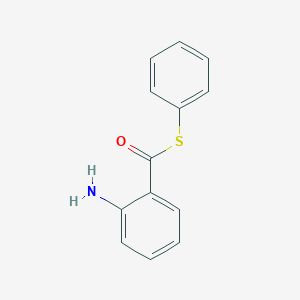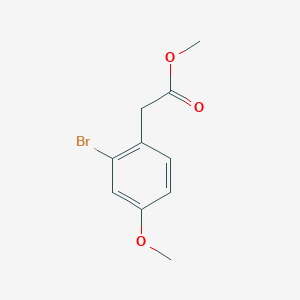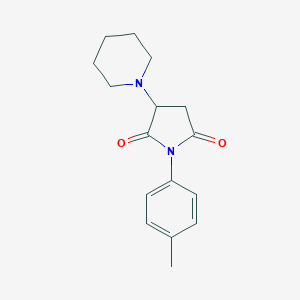
(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is a chemical compound with the molecular formula C16H18ClNO2. It is known for its unique structure, which includes a 4-chlorobenzyl group and a 3,4-dimethoxybenzyl group attached to an amine. This compound is used in various scientific research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine typically involves the reaction of 4-chlorobenzyl chloride with 3,4-dimethoxybenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce amine derivatives.
科学的研究の応用
(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential therapeutic applications, such as drug development for neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Chlorobenzylamine: Shares the 4-chlorobenzyl group but lacks the 3,4-dimethoxybenzyl group.
3,4-Dimethoxybenzylamine: Contains the 3,4-dimethoxybenzyl group but lacks the 4-chlorobenzyl group.
Uniqueness
(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is unique due to the presence of both the 4-chlorobenzyl and 3,4-dimethoxybenzyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications.
特性
IUPAC Name |
1-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-19-15-8-5-13(9-16(15)20-2)11-18-10-12-3-6-14(17)7-4-12/h3-9,18H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYHEOFEFXRWCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356753 |
Source


|
| Record name | (4-CHLOROBENZYL)(3,4-DIMETHOXYBENZYL)AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423738-40-3 |
Source


|
| Record name | (4-CHLOROBENZYL)(3,4-DIMETHOXYBENZYL)AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184833.png)






![3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B184846.png)

![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B184850.png)


